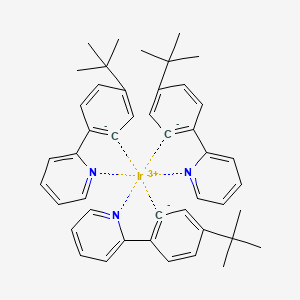
Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate is an organic compound with the molecular formula C11H9BrFNO6 and a molecular weight of 350.09 g/mol This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring, along with a malonate ester moiety
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the bromination of 2-fluoro-3-nitrobenzene, followed by the reaction with dimethyl malonate. The reaction typically requires a base such as sodium hydride (NaH) and is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures such as NMR, HPLC, and GC are employed to verify the purity of the final product .
化学反応の分析
Types of Reactions
Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the malonate ester moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, potentially forming carboxylic acids or other oxidized products.
科学的研究の応用
Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, altering the electronic structure of the molecule. In reduction reactions, the nitro group is converted to an amino group, which can significantly change the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- Dimethyl 2-(2-bromo-3-nitrophenyl)malonate
- Dimethyl 2-(2-fluoro-3-nitrophenyl)malonate
- Dimethyl 2-(2-chloro-3-nitrophenyl)malonate
Uniqueness
Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile intermediate in organic synthesis, offering different pathways for chemical modifications compared to its analogs .
特性
分子式 |
C11H9BrFNO6 |
|---|---|
分子量 |
350.09 g/mol |
IUPAC名 |
dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)propanedioate |
InChI |
InChI=1S/C11H9BrFNO6/c1-19-10(15)8(11(16)20-2)7-6(14(17)18)4-3-5(13)9(7)12/h3-4,8H,1-2H3 |
InChIキー |
VNZLWLIYHCSHQB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=C(C=CC(=C1Br)F)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


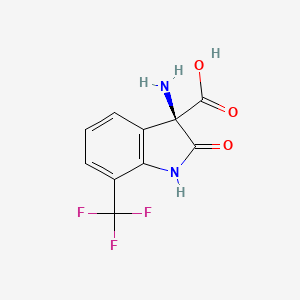
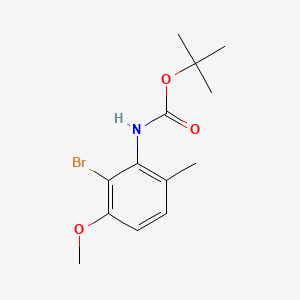
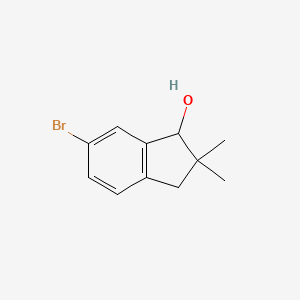

![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)
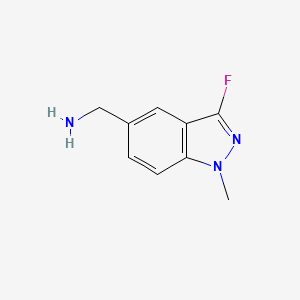

![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)
![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)
